1-((2,5-dimethoxyphenyl)sulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Description
This compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties. It contains a pyrazole ring, which is a common motif in pharmaceuticals, and methoxy groups, which can affect the compound’s solubility and bioavailability .
Molecular Structure Analysis
The molecular structure would be characterized by the presence of a pyrazole ring, a sulfonamide group, and methoxy groups attached to a phenyl ring. These functional groups could potentially allow for various interactions in biological systems .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and sulfonyl acid. The methoxy groups might undergo demethylation under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group could form hydrogen bonds, affecting its solubility and binding interactions. The methoxy groups could also affect the compound’s lipophilicity .Mechanism of Action
Target of action
The compound “1-((2,5-dimethoxyphenyl)sulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide” could potentially interact with a variety of biological targets due to its complex structure. The sulfonyl group and the pyrazole ring are common motifs in medicinal chemistry and are known to interact with various enzymes and receptors .
Mode of action
The mode of action would depend on the specific target of the compound. For example, if the compound were to interact with an enzyme, it could act as an inhibitor, reducing the activity of the enzyme. If it were to interact with a receptor, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it were to interact with enzymes involved in signal transduction, it could affect cellular communication pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. The presence of the sulfonyl group and the pyrazole ring could influence its solubility, permeability, and metabolic stability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it were to act as an enzyme inhibitor, it could reduce the production of a specific metabolite .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S2/c1-7-19(8-2)28(23,24)17-12(3)18-20(13(17)4)27(21,22)16-11-14(25-5)9-10-15(16)26-6/h9-11H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQXNZBHONMVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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